3-(Piperidin-4-yl)benzenesulfonamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “3-(Piperidin-4-yl)benzenesulfonamide hydrochloride” can be achieved using various methods. One of the most commonly used methods involves reacting 4-(4-chlorobenzenesulfonyl)piperidine with sodium cyanide in the presence of a base.Molecular Structure Analysis
The molecular formula of “this compound” is C14H18ClN3O2S. The InChI code isInChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H
. Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .- Stability: Stable under normal conditions
Scientific Research Applications
Antimicrobial Activity : Compounds derived from 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, including those related to 3-(Piperidin-4-yl)benzenesulfonamide, have shown significant antimicrobial activity against various strains of microbes (Desai, Makwana, & Senta, 2016).
Cancer Treatment : Ureido benzenesulfonamides incorporating triazinyl moieties, which are structurally related to 3-(Piperidin-4-yl)benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrase isoforms, with potential implications in cancer treatment. These compounds showed potent inhibition of the tumor-associated isoform hCA IX (Lolak et al., 2019).
Enzyme Inhibition for Neurological Disorders : Derivatives of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide, closely related to the compound , have been synthesized and screened against acetylcholinesterase and butyrylcholinesterase enzymes, exhibiting promising activities. These enzymes are targets in the treatment of neurological disorders like Alzheimer's disease (Khalid, 2012).
Anticonvulsant Action : Benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests potential applications in the treatment of epileptic disorders (Mishra et al., 2017).
HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives, including compounds similar to 3-(Piperidin-4-yl)benzenesulfonamide, have been studied for their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition : Piperidine derivatives, including those structurally related to 3-(Piperidin-4-yl)benzenesulfonamide, have been investigated for their efficacy in inhibiting the corrosion of iron, highlighting their potential application in material science and engineering (Kaya et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with cereblon, a protein that plays a crucial role in the development of thalidomide based protacs .
Mode of Action
It is suggested that the compound might interact with its targets via peptide coupling reactions, facilitated by the presence of an amine group .
Biochemical Pathways
Similar compounds have been reported to influence the hypoxia-inducible factor 1 (hif-1) pathways .
Result of Action
Similar compounds have been reported to exhibit high selectivity and potency as glyt1 inhibitors .
Properties
IUPAC Name |
3-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H2,12,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQURKPDLYRRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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